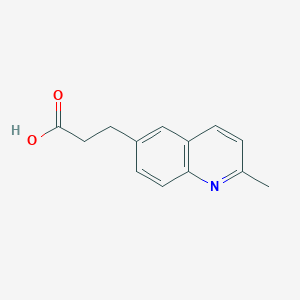

3-(2-Methylquinolin-6-YL)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

3-(2-methylquinolin-6-yl)propanoic acid |

InChI |

InChI=1S/C13H13NO2/c1-9-2-5-11-8-10(4-7-13(15)16)3-6-12(11)14-9/h2-3,5-6,8H,4,7H2,1H3,(H,15,16) |

InChI Key |

LURYMRBYPPRURF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 2 Methylquinolin 6 Yl Propanoic Acid

2 Diastereoselective Synthesis Approaches

Diastereoselective synthesis becomes relevant when introducing a second chiral center into a molecule that already contains one. In the context of the 3-(2-Methylquinolin-6-YL)propanoic acid scaffold, a diastereoselective approach could be employed to synthesize derivatives with multiple stereocenters.

For instance, if a chiral derivative of this compound were to be further modified, the existing stereocenter could influence the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a common strategy in organic synthesis.

Alternatively, a reagent-controlled diastereoselective reaction could be used. This would involve reacting an achiral derivative of this compound with a chiral reagent. For example, a diastereoselective aldol (B89426) reaction of an enolate derived from the propanoic acid with a chiral aldehyde would lead to the formation of two new stereocenters in a diastereoselective manner. The choice of the chiral aldehyde and the reaction conditions would determine the stereochemical outcome.

Derivatization and Functionalization Strategies of the 2-Methylquinolin-6-YL-propanoic Acid Scaffold

The this compound scaffold offers multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives. These modifications can be targeted at the 2-methyl group, the quinoline (B57606) ring, and the propanoic acid side chain.

The 2-methyl group can be a handle for various transformations. For instance, it can undergo condensation reactions with aldehydes to form styrylquinoline derivatives. nih.gov It can also be halogenated, for example, using N-bromosuccinimide (NBS), to provide a reactive benzylic bromide which can then be subjected to nucleophilic substitution reactions.

The quinoline ring itself can be functionalized through electrophilic aromatic substitution reactions. However, the directing effects of the existing substituents and the deactivating nature of the quinoline nitrogen can make these reactions challenging and may lead to mixtures of isomers. A more controlled approach is often to use cross-coupling reactions on a pre-functionalized quinoline ring, as described in the synthesis of the parent compound.

The carboxylic acid group of the propanoic acid side chain is a versatile functional group that can be readily converted into a variety of other functionalities. Standard transformations include esterification, amidation with various amines to form amides, reduction to the corresponding alcohol, and conversion to an acyl halide for further reactions. For example, the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides has been reported, showcasing the derivatization of a similar propanoic acid moiety on a quinoline scaffold. nih.gov

Table 2: Potential Derivatization Reactions of the this compound Scaffold

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| 2-Methyl Group | Condensation | Aromatic Aldehyde, Acetic Anhydride | Styryl Group |

| Quinoline Ring | Nitration | HNO3, H2SO4 | Nitro-substituted Quinoline |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Carboxylic Acid | Reduction | LiAlH4 or BH3 | Primary Alcohol |

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, most commonly esterification and amidation reactions. These modifications are fundamental in medicinal chemistry for altering properties such as solubility, bioavailability, and metabolic stability.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.

Amidation: Amide derivatives are readily synthesized by activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride, followed by reaction with a primary or secondary amine. mdpi.com Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium 3-oxide hexafluorophosphate (B91526) (HBTU) can facilitate the direct formation of an amide bond with an amine or an amino acid. nih.govnih.govnih.gov For example, the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides has been achieved using both azide (B81097) and DCC coupling methods. nih.gov These reactions allow for the introduction of a wide array of substituents, significantly expanding the chemical space of the parent molecule.

A summary of common carboxylic acid modifications is presented below.

| Reaction Type | Reagents & Conditions | Product |

| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄), Heat | 3-(2-Methylquinolin-6-yl)propanoate ester |

| Amidation (via Acyl Chloride) | 1. Thionyl chloride (SOCl₂) 2. Amine (R-NH₂) | N-substituted-3-(2-methylquinolin-6-yl)propanamide |

| Amidation (Peptide Coupling) | Amine (R-NH₂), Coupling agent (e.g., DCC, HBTU), Base (e.g., DIPEA) | N-substituted-3-(2-methylquinolin-6-yl)propanamide |

Substitutions on the Quinoline Nucleus (e.g., 4-oxo, 4-thio, 4-hydroxy derivatives)

The quinoline nucleus itself is amenable to a range of substitution reactions, allowing for the introduction of key functional groups that can modulate the electronic properties and biological activity of the molecule. The synthesis of 4-oxo, 4-thio, and 4-hydroxy derivatives often proceeds through a common 4-chloro intermediate.

4-Hydroxy and 4-Oxo Derivatives: The introduction of a 4-oxo group transforms the quinoline into a quinolinone. This transformation can be achieved through various synthetic routes, often involving cyclization reactions. For instance, the reaction of an appropriately substituted aniline (B41778) with a β-keto ester, followed by thermal cyclization, is a common method. The resulting 4-hydroxyquinoline (B1666331) exists in tautomeric equilibrium with its 4-oxo form (a quinolinone). mdpi.com The synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives has been reported starting from materials like 2-nitro-β-oxo-benzenepropanoic acid ethyl ester, which undergoes a series of reactions including cyclization to form the quinolinone ring. google.com

4-Thio Derivatives: The synthesis of 4-thioquinoline derivatives can be accomplished by thiation of the corresponding 4-oxo (quinolinone) analog using reagents like Lawesson's reagent or phosphorus pentasulfide. mdpi.com A more efficient route often involves the nucleophilic substitution of a 4-chloroquinoline (B167314) with a sulfur nucleophile, such as thiourea (B124793) or sodium hydrosulfide. mdpi.comlp.edu.ua For example, 2-(7-chloroquinolin-4-ylthio)propanoic acid has been synthesized, demonstrating the viability of introducing a thio-propanoic acid side chain at the 4-position of a quinoline ring. lp.edu.ua

The general synthetic strategies are outlined in the table below.

| Target Derivative | Precursor | Reagents & Conditions | Key Transformation |

| 4-Hydroxy/4-Oxo | Substituted Aniline + β-Keto Ester | Heat (e.g., Dowtherm A) | Conrad-Limpach-Knorr Synthesis |

| 4-Chloro | 4-Hydroxy/4-Oxo Derivative | Phosphorus oxychloride (POCl₃) | Chlorination |

| 4-Thio | 4-Chloro Derivative | Thiourea, Ethanol, Reflux | Nucleophilic Aromatic Substitution |

| 4-Thio | 4-Oxo Derivative | Lawesson's Reagent or P₄S₁₀ | Thionation |

Introduction of Amino Groups (e.g., 3-AMINO-3-(2-METHYLQUINOLIN-6-YL)PROPANOIC ACID)

The introduction of an amino group, particularly at the α- or β-position of the propanoic acid side chain, yields amino acid derivatives with significant potential as bioactive molecules and fluorophores. mdpi.com

The synthesis of β-amino acids like 3-amino-3-(2-methylquinolin-6-yl)propanoic acid can be approached through several established methodologies. One common strategy is the Hofmann or Curtius rearrangement of a succinic acid monoamide or mono-acyl azide derivative, respectively. An alternative and stereoselective approach involves the conjugate addition of an amine source to a corresponding α,β-unsaturated ester (a cinnamate (B1238496) derivative), followed by hydrolysis.

For the synthesis of α-amino acids, such as 2-amino-3-(2-methylquinolin-6-yl)propanoic acid, a well-established route is the Erlenmeyer-Plöchl synthesis. This involves the condensation of an aromatic aldehyde (2-methylquinoline-6-carbaldehyde) with N-acetylglycine to form an azlactone, which is subsequently hydrolyzed and reduced to afford the racemic α-amino acid. researchgate.net Asymmetric hydrogenation of a dehydroamino acid precursor can provide enantiomerically pure forms of the amino acid. researchgate.net

| Target Amino Acid Position | Synthetic Strategy | Key Intermediate |

| α-Amino | Erlenmeyer-Plöchl Synthesis | Azlactone from 2-methylquinoline-6-carbaldehyde |

| β-Amino | Conjugate Addition | 3-(2-Methylquinolin-6-yl)propenoic acid ester |

N-Alkylation of Quinolinone Analogs under Michael Reaction Conditions

When the quinoline core is in its 4-oxo (quinolinone) or 2-oxo (carbostyril) form, the ring nitrogen becomes susceptible to alkylation. The Michael reaction, or conjugate addition, provides a powerful method for N-alkylation using α,β-unsaturated carbonyl compounds as Michael acceptors. wikipedia.orgmasterorganicchemistry.comyoutube.com

Specifically, the nitrogen atom of a quinolin-2-one can act as a nucleophile (an aza-Michael donor) and add to a Michael acceptor like an acrylate (B77674) ester or acrylonitrile. nih.govmdpi.com This reaction is typically performed under basic conditions to deprotonate the quinolinone nitrogen, enhancing its nucleophilicity. The reaction proceeds via a 1,4-conjugate addition mechanism, forming a new carbon-nitrogen bond and resulting in an N-propyl, N-propanoic acid, or related side chain. nih.govmasterorganicchemistry.com This method is highly efficient for creating N-substituted quinolinone derivatives. For instance, the reaction of quinolin-2-one with acrylic acid derivatives leads to the formation of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives. nih.gov

| Michael Donor | Michael Acceptor | Base/Catalyst | Product |

| 2-Methylquinolin-6(1H)-one | Ethyl Acrylate | Base (e.g., K₂CO₃, NaH) | Ethyl 3-[2-methyl-6-oxo-5,6-dihydroquinolin-1(1H)-yl]propanoate |

| 2-Oxo-1,2-dihydroquinoline | Acrylic Acid Derivatives | Base (e.g., Triethylamine) | 3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid Derivatives nih.gov |

Applications of Derivatization in Advanced Analytical Methods

The chemical reactivity of this compound and its analogs makes them suitable for use as derivatization reagents in modern analytical techniques, particularly in mass spectrometry-based metabolomics. Derivatization is often employed to enhance the analytical characteristics of target molecules, such as improving chromatographic retention, increasing ionization efficiency, and enabling sensitive detection. ddtjournal.comacademicjournals.org

Development of Derivatization Reagents for UHPLC-HRMS/MS

In ultra-high-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS), derivatization reagents are designed to introduce a specific chemical tag onto the analyte. youtube.comnih.govmdpi.comthermofisher.commdpi.commdpi.com This tag should ideally possess a permanently charged moiety or a group that is easily ionizable to enhance the signal in electrospray ionization (ESI).

Quinoline-containing molecules are excellent candidates for this purpose. The quinoline ring itself is a good chromophore and fluorophore, but more importantly, the nitrogen atom can be readily protonated, making it highly active in positive-ion ESI-MS. nih.govresearchgate.net Reagents based on the quinoline scaffold, such as 2-hydrazinoquinoline (B107646) (HQ), have been successfully developed for the derivatization of small molecules like carboxylic acids, aldehydes, and ketones. nih.govresearchgate.netmdpi.comnih.gov The derivatization reaction introduces the quinoline tag, significantly improving the ionization efficiency and thus the sensitivity of detection for these otherwise difficult-to-analyze endogenous metabolites. umn.edu A molecule like this compound, after activation of its carboxyl group (e.g., to an N-hydroxysuccinimide ester), could be used to label primary and secondary amines, thereby facilitating their sensitive detection by UHPLC-HRMS/MS. nih.gov

Pre-column Derivatization for Targeted Metabolite Analysis

Pre-column derivatization is a strategy where analytes in a complex biological sample are chemically modified before injection into the chromatography system. academicjournals.org This approach is particularly valuable for targeted metabolomics, where the goal is to accurately quantify a specific set of known metabolites.

The use of quinoline-based reagents is well-documented in this context. For example, 2-hydrazinoquinoline (HQ) has been used for the pre-column derivatization of short-chain carboxylic acids, ketones, and aldehydes in biological fluids like urine and serum. nih.govresearchgate.netumn.edu The derivatization reaction is typically rapid and efficient under mild conditions. The resulting derivatives exhibit improved chromatographic behavior on reversed-phase columns and show enhanced detection sensitivity in MS. nih.gov This allows for the reliable quantification of low-abundance metabolites that are crucial in understanding metabolic pathways and disease states. A derivatization reagent based on the this compound scaffold could be similarly applied for the targeted analysis of specific classes of metabolites, such as amino compounds, in complex biological matrices. nih.gov

| Analytical Application | Derivatization Strategy | Target Analytes | Benefit |

| UHPLC-HRMS/MS | Introduction of an ionizable quinoline tag | Amines, Alcohols, Carboxylic Acids, Carbonyls | Increased ionization efficiency, lower limits of detection ddtjournal.comnih.govnih.gov |

| Targeted Metabolite Analysis | Pre-column derivatization with a quinoline-based reagent | Short-chain carboxylic acids, ketones, aldehydes nih.govumn.edu | Improved chromatographic retention, enhanced sensitivity and selectivity academicjournals.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Structure-Activity Relationships of 3-(2-Methylquinolin-6-YL)propanoic Acid Derivatives

Structure-Activity Relationship (SAR) studies investigate how specific changes in a molecule's structure affect its biological activity. For derivatives of this compound, this involves modifying various parts of the molecule, such as the propanoic acid side chain or the quinoline (B57606) core, and observing the resulting impact on efficacy.

The position and chemical nature of substituents on the propanoic acid chain are critical determinants of biological activity. Research on closely related 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid derivatives has shown that modifications at the α-position of the propanoic acid moiety significantly influence their antimicrobial profiles. researchgate.netresearchgate.net The introduction of various substituents, including alkyl, carboxyl, acyl, and acetamide (B32628) groups, has been explored to establish these relationships. researchgate.netresearchgate.net

Screening results indicate that different substituents lead to varying levels of antimicrobial activity. researchgate.net For instance, certain derivatives have demonstrated moderate, broad-spectrum activity, highlighting the potential for tuning the biological effect by altering the α-substituent. researchgate.net This suggests that the search for novel antibacterial agents based on 4-quinolon-3-yl-propanoic acids is a promising area of research. researchgate.net

Impact of α-Position Substituents on Activity of Propanoic Acid Derivatives

| Substituent at α-Position | General Observation on Biological Efficacy | Reference |

|---|---|---|

| Alkyl Groups | Modulates lipophilicity and steric profile, leading to varied activity. | researchgate.net |

| Carboxyl Groups | Can alter polarity and binding interactions, influencing efficacy. | researchgate.net |

| Acyl Groups | Introduces potential for different metabolic pathways and target interactions. | researchgate.net |

| Acetamide Groups | Can form additional hydrogen bonds, potentially enhancing binding affinity. | researchgate.net |

The electronic properties of substituents on the quinoline ring system play a crucial role in modulating biological activity. The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution across the molecule, affecting its interaction with biological targets. mdpi.comresearchgate.net

Electron-Donating Groups (EDGs): Groups like amines or methoxy (B1213986) groups can increase the electron density at the coordination site (e.g., the quinoline nitrogen). mdpi.comresearchgate.net This enrichment can enhance the stability of complexes formed with metal ions or biological receptors, often leading to increased catalytic or biological activity. mdpi.com A theoretical study on chloroquine (B1663885) and quinine (B1679958) highlighted that amine moieties act as significant EDGs, contributing to the antioxidant capacity of these molecules through electron transfer mechanisms. researchgate.net

Electron-Withdrawing Groups (EWGs): Halogens, such as chlorine, or nitro groups decrease the electron density of the quinoline ring. mdpi.comresearchgate.net This can reduce the stability of the molecule's interaction with its target, potentially leading to decreased activity. mdpi.com For example, the presence of a chlorine atom in certain quinoline derivatives was found to decrease its contribution as an electron-donating group. researchgate.net The strategic placement of EWGs and EDGs is therefore a key consideration in the design of potent quinoline-based compounds. nih.gov

The three-dimensional shape, or conformation, of a molecule is critical for its biological function, as it must fit into the specific binding site of a biological target. The propanoic acid side chain of this compound possesses significant conformational flexibility. Analysis of similar structures, such as 3-(2-formylphenoxy)propanoic acid, shows that the methylene (B1212753) fragments can adopt a synclinal (gauche) conformation, and the carboxylic acid group is often twisted out of the plane of the aromatic ring. nih.govresearchgate.net

Elucidating the specific "bioactive conformation"—the shape the molecule adopts when it interacts with its target—is a key goal. This is often achieved through advanced computational techniques like 3D-QSAR, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govmdpi.com These methods model the steric and electrostatic fields around the molecule, helping to identify the optimal 3D arrangement for maximal biological activity. mdpi.comnih.gov Understanding the bioactive conformation provides crucial insights for designing new derivatives with improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netslideshare.net This is achieved by correlating calculated molecular descriptors with experimentally measured activity.

The foundation of a QSAR model is the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. wiley.com These descriptors can be broadly categorized as physicochemical, topological, and electronic, among others. frontiersin.org

Topological Parameters: These descriptors are derived from the 2D representation of the molecule (a molecular graph). frontiersin.org They encode information about molecular size, shape, branching, and connectivity. mdpi.com Common topological indices include:

Wiener Index (W): Relates to the sum of distances between all pairs of atoms. frontiersin.org

Zagreb Indices: Based on the degree of vertices (atoms) in the molecular graph. frontiersin.org

Hosoya Index (Z): Represents the total number of non-adjacent bonds. frontiersin.org

Topological Polar Surface Area (TPSA): An important descriptor for predicting drug absorption and membrane permeation. mdpi.com

Kier & Hall Molecular Connectivity and Shape Indices: This is a widely used set of topological indices. taylorfrancis.com

Molecular Connectivity Indices (Chi Indices): These indices quantify the degree of branching and connectivity in a molecule. researchgate.netedusoft-lc.com The valence first order molecular connectivity index (¹χv) is a variant that considers the valence electrons of each atom, thereby encoding information about both topology and electronic structure. taylorfrancis.comnih.gov

Kappa Shape Indices (κ): These indices describe molecular shape by comparing the molecule to extreme shapes (e.g., linear vs. highly branched "star" shapes) for a given number of atoms. researchgate.net The Kier's alpha first order shape index (¹κα) is a modification that incorporates atomic attributes, providing a more refined description of molecular shape. nih.govresearchgate.net

Selected Molecular Descriptors in QSAR

| Descriptor Type | Specific Descriptor | Information Encoded | Reference |

|---|---|---|---|

| Topological | Wiener Index (W) | Molecular size and branching | frontiersin.org |

| Topological | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity; relates to absorption | mdpi.com |

| Connectivity | Valence First Order Molecular Connectivity (¹χv) | Atom connectivity weighted by valence electrons | edusoft-lc.comnih.gov |

| Shape | Kier's Alpha First Order Shape Index (¹κα) | Molecular shape relative to linear and branched extremes, modified by atomic properties | nih.govresearchgate.net |

The development of a robust QSAR model is a multi-step process that culminates in rigorous validation to ensure its predictive power. basicmedicalkey.com

Model Development: The process begins by dividing a dataset of compounds with known activities into a training set and a test set. nih.govbasicmedicalkey.com The training set is used to build the model by establishing a statistical correlation (e.g., through multiple linear regression) between the calculated molecular descriptors and the biological activity. researchgate.net

Model Validation: Validation is crucial to confirm that the model is not just a random correlation and can accurately predict the activity of new, untested compounds. mdpi.comnih.gov Key validation strategies include:

Internal Validation: This is typically performed on the training set using methods like leave-one-out (LOO) cross-validation. The result is expressed as the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. nih.govmdpi.com

External Validation: The model's true predictive ability is tested using the external test set, which was not used in model development. basicmedicalkey.com The predictive capability is quantified by parameters like the predictive R² (R²_pred or r²_test). A value greater than 0.6 is often required for a model to be considered predictive. nih.govmdpi.commdpi.com

Recent studies on quinoline derivatives have successfully developed 2D and 3D-QSAR models with strong statistical validation, demonstrating the utility of these approaches in drug discovery. nih.gov For example, a 2D-QSAR model for antimalarial quinolines yielded a predictive r² for the test set of 0.8454, indicating excellent predictive capacity. nih.gov

Key Statistical Parameters for QSAR Model Validation

| Parameter | Type of Validation | Description | Acceptable Value | Reference |

|---|---|---|---|---|

| q² (or Q²) | Internal | Cross-validated correlation coefficient; measures the internal robustness and predictive ability of the model. | > 0.5 | nih.govmdpi.com |

| R²_pred (or r²_test) | External | Correlation coefficient for the external test set; measures the model's ability to predict new data. | > 0.6 | nih.govmdpi.commdpi.com |

Molecular Interactions and Target Identification of 3 2 Methylquinolin 6 Yl Propanoic Acid Analogs

Computational Molecular Docking and Binding Affinity Prediction

Computational methods are indispensable in modern drug discovery for predicting how a ligand will interact with a protein's binding site. These techniques provide insights into binding affinity and the specific molecular interactions that stabilize the ligand-protein complex.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the structural basis of a compound's biological activity. Studies on various quinoline (B57606) derivatives reveal common interaction patterns and key amino acid residues, or "hotspots," that are critical for binding.

For instance, docking studies of 4-N-phenylaminoquinoline derivatives, which share the core quinoline structure, against acetylcholinesterase (AChE) have shown that the quinoline ring often forms π-π stacking interactions with aromatic residues like Tyrosine (Tyr) and Tryptophan (Trp) in the active site. nih.gov Specifically, interactions with Trp86 and Tyr337 are observed. nih.gov Similarly, docking of quinoline derivatives against the anticancer peptide CB1a identified interactions with hydrophobic and charged residues including Isoleucine (ILE), Lysine (LYS), Phenylalanine (PHE), and Tryptophan (TRP). aacrjournals.org

In the context of kinase inhibition, docking of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides into the PI3Kα binding site showed that these derivatives engage with key binding residues, explaining their antiproliferative activity. Likewise, 4-aminoquinoline (B48711) derivatives designed as dual EGFR/VEGFR-2 inhibitors were shown through docking to interact with key residues such as Met769, Lys721, and Asp1046. nih.gov These studies consistently highlight the importance of hydrogen bonds and hydrophobic interactions in the binding of quinoline-based ligands. The binding affinities predicted by these docking studies often range from -5 to -8 kcal/mol, indicating stable complex formation. aacrjournals.orgpensoft.net

Table 1: Examples of Predicted Ligand-Protein Interactions for Quinoline Analogs from Docking Studies

| Target Protein | Quinoline Analog Type | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 4-N-phenylaminoquinoline | Trp86, Tyr337 | Not specified |

| CB1a (Anticancer Peptide) | 2H-thiopyrano[2,3-b]quinoline | ILE-8, LYS-7, VAL-14, PHE-15, TRP-12 | -5.3 to -6.1 |

| STK10 (Kinase) | Cyclohexan-1,3-dione-based quinoline | VAL-A294, ARG-A139, LEU-A289 | -5.1 to -7.9 |

| EGFR (Kinase) | 4-aminoquinoline | Met769, Lys721 | Not specified |

| VEGFR-2 (Kinase) | 4-aminoquinoline | Asp1046, Lys868 | Not specified |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, predicting the stability of the protein-ligand complex over time in a simulated physiological environment. nih.gov MD simulations are frequently performed for promising candidates identified through docking to validate the stability of their binding mode.

Studies on quinoline-based inhibitors often employ MD simulations for periods ranging from 50 to 100 nanoseconds (ns). nih.govpensoft.netbenthamdirect.com The stability of the complex is assessed by monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD plot over the course of the simulation suggests that the ligand remains securely bound in the active site. benthamdirect.comeurekaselect.com

For example, MD simulations were performed on a quinoline-3-carboxamide (B1254982) inhibitor (compound 6f) docked into several PIKK family kinases, including ATM and mTOR. benthamdirect.com The simulations, run for 100 ns, confirmed that the protein's secondary structure and the ligand's position were stable throughout the simulation, validating the docking results. benthamdirect.com Similarly, a 50 ns MD simulation of a 4-aminoquinoline derivative (compound 4c) bound to the VEGFR-2 receptor showed it had more favorable stability than the known drug vandetanib (B581). nih.gov These simulations provide crucial insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds, over time. eurekaselect.com

Table 2: Summary of Molecular Dynamics (MD) Simulation Studies on Quinoline Analogs

| Quinoline Analog Type | Target Protein | Simulation Duration (ns) | Key Finding |

|---|---|---|---|

| Quinoline-3-carboxamide | ATM, ATR, DNA-PKcs, mTOR, PI3Kγ | 100 | Stable protein-ligand complex throughout simulation. benthamdirect.com |

| Dihydroxyl-quinoline | Acetylcholinesterase (AChE) | Not specified | Identified key intermolecular interactions and dynamic behavior. nih.gov |

| 4-aminoquinoline | EGFR, VEGFR-2 | 50 | Showed more favorable stability than reference drug vandetanib in VEGFR-2. nih.gov |

| General Quinoline Derivative | SARS-CoV-2 Mpro | Not specified | Confirmed comparable stability to the reference drug remdesivir. eurekaselect.com |

Identification and Characterization of Biological Targets

Analogs of 3-(2-methylquinolin-6-yl)propanoic acid have been investigated against a range of biological targets, reflecting the therapeutic versatility of the quinoline scaffold. Key target families include glutamatergic receptors, protein kinases, and other enzymes involved in pathophysiology.

The glutamatergic system, central to excitatory neurotransmission, is a significant target for quinoline-based compounds. nih.gov

Metabotropic Glutamate (B1630785) Receptors (mGluRs): Research has led to the discovery of quinoline derivatives that act as potent and selective modulators of mGluRs. For example, a series of quinoline derivatives were identified as selective, noncompetitive antagonists of the mGlu1 receptor, with one compound exhibiting an antagonist potency of 0.5 nM for the human receptor. nih.gov In another study, 6-(pyrimidin-5-ylmethyl)quinoline-8-carboxamides were designed as negative allosteric modulators (NAMs) of the mGlu5 receptor, demonstrating high selectivity over other mGlu receptor subtypes. nih.gov

NMDA/AMPA Receptors: The quinoline core is also present in antagonists of ionotropic glutamate receptors. Pyrazolo-quinoline derivatives have been patented for their activity as N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. Furthermore, studies on the neurotoxic effects of quinolinic acid, an endogenous NMDA receptor agonist, have been assessed using various NMDA antagonists, highlighting the interaction of quinoline-like structures with this receptor system. These findings suggest that the excitotoxic actions of agonists like quinolinic acid are mediated via distinct NMDA receptor subtypes.

Protein kinases are one of the most important classes of drug targets, particularly in oncology, and the quinoline scaffold is a well-established template for potent kinase inhibitors.

PI3K/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer. Numerous quinoline derivatives have been developed as potent dual inhibitors of PI3K and mTOR. For instance, a series of 4-acrylamido-quinoline derivatives showed remarkable inhibition against PI3Kα, with IC₅₀ values as low as 0.50 nM. A representative compound from this series, 8i, also significantly inhibited other class I PI3Ks and mTOR, and downregulated key biomarkers of the pathway in cancer cells. Other classes, such as imidazo[4,5-c]quinoline derivatives like Dactolisib (NVP-BEZ235), are well-studied PI3K/mTOR inhibitors that have entered clinical trials.

Cyclin-Dependent Protein Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibition is a valid strategy for cancer therapy. While many CDK inhibitors are based on the quinazoline (B50416) scaffold (a constitutional isomer of quinoline), quinoline-based compounds have also been explored. For example, a series of compounds based on a quinoline scaffold were developed to target the inactive, unphosphorylated monomeric form of CDK2. This strategy aims to achieve higher selectivity compared to traditional ATP-competitive inhibitors.

Table 3: Kinase Inhibition Profile of Representative Quinoline Analogs

| Quinoline Analog Class | Target Kinase(s) | Potency (IC₅₀) | Key Finding |

|---|---|---|---|

| 4-Acrylamido-quinolines | PI3Kα | 0.50 - 2.03 nM | Potent and selective PI3K/mTOR dual inhibitors. |

| Quinoline-3-carboxamides | ATM Kinase | - (High Docking Score) | High selectivity for ATM kinase over other PIKK family members. benthamdirect.com |

| Quinazolinone derivatives | CDK2 | Not specified (High GI%) | Induce cell cycle arrest at S and G2/M phases. |

| Imidazo[4,5-c]quinolines | PI3K/mTOR | Low nanomolar | Dactolisib is a well-studied dual inhibitor. |

Tumor Necrosis Factor-alpha Converting Enzyme (TACE): TACE, a member of the matrix metalloproteinase (MMP) family, is a key enzyme in inflammation as it releases soluble TNF-α. eurekaselect.comnih.gov Quinoline-based small molecules have been explored as anti-inflammatory agents targeting TACE. nih.gov Specifically, derivatives of 2-methyl-quinoline have been tested for their ability to inhibit MMPs. One study investigated 2-methyl-6-carboxy-8-p-toluenesulfonamido-quinoline (zinquin acid) for its ability to inhibit MMP-2 and MMP-9 activity and prevent cancer cell invasion. benthamdirect.com Other work has identified 1H-imidazo[4,5-c]quinoline derivatives as potent suppressors of TNF-α production. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in nucleotide synthesis and a validated target for antimicrobial and anticancer drugs. While many nitrogen-containing heterocyclic compounds are known DHFR inhibitors, the literature does not prominently feature this compound analogs as a major class of DHFR inhibitors compared to their well-documented activity against kinases and other enzymes. However, the broad inhibitory profile of the quinoline scaffold suggests that activity against enzymes like DNA topoisomerases and DNA methyltransferases is also possible. aacrjournals.org

Exploration of Novel Target Pathways (e.g., P388 protein)

The identification of novel protein targets is a critical step in drug discovery. For analogs of this compound, the exploration of interactions with various proteins, including those implicated in disease pathways, is an active area of research. While direct experimental data linking this compound to the P388 protein is not extensively documented, the broader class of quinoline derivatives has been investigated for its anticancer properties, which often involve interactions with key cellular proteins.

Research into the biological activity of quinoline-containing compounds has revealed their potential to interact with a wide array of cellular targets. For instance, novel quinoline analogs of combretastatin (B1194345) A-4 have been shown to be potent inhibitors of tubulin polymerization, a key process in cell division, thereby exhibiting significant antiproliferative activities against various cancer cell lines. Similarly, certain benzoyl-2-arylquinoline derivatives have been designed as inhibitors of the multidrug resistance protein 2 (MRP2), a transporter protein that plays a crucial role in the resistance of cancer cells to chemotherapy.

These findings suggest that the quinoline scaffold, a core component of this compound, is a versatile pharmacophore capable of interacting with diverse protein targets. The exploration of its analogs against a panel of cancer-related proteins, including the murine leukemia cell line P388, remains a plausible strategy for identifying novel anticancer agents. The cytotoxic activity of related propanoic acid derivatives against various cancer cell lines further supports the potential for this class of compounds to engage with targets relevant to cancer pathology.

Table 1: Biological Activities of Related Quinoline and Propanoic Acid Derivatives

| Compound Class | Investigated Target/Activity | Representative Finding |

| Quinoline analogs of combretastatin A-4 | Tubulin polymerization inhibition | Potent antiproliferative activity against multiple cancer cell lines (MCF-7, HL-60, HCT-116, HeLa). |

| Benzoyl-2-arylquinoline derivatives | Multidrug Resistance Protein 2 (MRP2) inhibition | The position of the benzoyl group on the quinoline ring is important for MRP2 inhibition. |

| N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide derivatives | Cytotoxicity against MCF-7 breast cancer cells | One derivative exhibited potent cytotoxicity with an IC50 value of 1.32 μM. |

Mechanistic Elucidation of Compound Action

Understanding the precise mechanism by which a compound exerts its biological effects is fundamental to its development as a therapeutic agent. For analogs of this compound, this involves investigating their influence on cellular signaling pathways and their potential to act as allosteric modulators of receptor function.

Signaling Pathway Modulation (e.g., P38gamma/p62/mTORC1 pathway activation by related propanoic acids)

The mTORC1 signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer. The p62 protein, also known as sequestosome-1 (SQSTM1), has been identified as a critical component of the mTORC1 complex and is necessary for its activation in response to amino acids. Specifically, p62 interacts with raptor, a key component of mTORC1, and the Rag GTPases, facilitating the translocation of mTORC1 to the lysosome, a crucial step for its activation.

While direct evidence of this compound modulating the P38gamma/p62/mTORC1 pathway is not currently available, the known roles of p62 and mTORC1 in cellular homeostasis make this pathway a plausible target for bioactive small molecules. Given that p62 acts as a signaling hub, compounds that influence its expression or its interaction with other proteins could have significant effects on mTORC1 activity. The investigation of whether quinoline-based propanoic acid derivatives can modulate the p62/mTORC1 axis represents a promising avenue for future research.

Receptor Allosteric Modulation and Functional Selectivity

Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for fine-tuning receptor activity. This can lead to greater subtype selectivity and a more nuanced physiological response compared to traditional orthosteric agonists or antagonists. The quinoline scaffold has been successfully incorporated into a variety of allosteric modulators for different receptor systems.

For example, quinoline-based compounds have been developed as allosteric modulators of the A3 adenosine (B11128) receptor (A3AR). These modulators can act as positive allosteric modulators (PAMs), enhancing the effect of the endogenous agonist. Similarly, quinoline derivatives have been identified as allosteric activators of the sarco/endoplasmic reticulum calcium ATPase (SERCA), an enzyme crucial for calcium homeostasis. In these instances, the quinoline moiety contributes to the binding at an allosteric site, influencing the receptor's conformation and thereby its activity.

The structural features of this compound, comprising a quinoline core and a flexible propanoic acid side chain, are consistent with the characteristics of known allosteric modulators. The potential for this compound and its analogs to exhibit allosteric modulation and functional selectivity at various G protein-coupled receptors (GPCRs), ion channels, or enzymes is a key area for future investigation.

Table 2: Examples of Quinoline Derivatives as Allosteric Modulators

| Compound Class | Target Receptor | Type of Modulation |

| Imidazoquinoline derivatives | A3 Adenosine Receptor (A3AR) | Positive Allosteric Modulators (PAMs) |

| Quinoline-based compounds | Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA) | Allosteric Activators |

| 3-(2-Pyridinyl)isoquinoline derivatives | A3 Adenosine Receptor (A3AR) | Allosteric Modulators |

Preclinical Biological Evaluation of 3 2 Methylquinolin 6 Yl Propanoic Acid Derivatives

Antimicrobial Activity Studies

Derivatives based on the quinoline (B57606) core have demonstrated significant antimicrobial properties. Research into 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid, a compound structurally related to the subject acid, has indicated the potential for developing novel antibacterial agents from this class of molecules. nuph.edu.ua Studies have shown that these compounds possess a moderate broad-spectrum activity, underscoring the value of further investigation into 4-quinolon-3-yl-propanoic acids. nuph.edu.ua

The antibacterial potential of quinoline derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. In one study, a library of quinoline-based furanones and their nitrogen analogues was assessed for antimicrobial activity. nih.govresearchgate.net A majority of these synthesized compounds showed significant antibacterial action, particularly against the Gram-positive strains Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net Similarly, other research has highlighted the efficacy of novel tetrahydroquinoline derivatives against a range of bacteria including S. aureus, E. coli, P. aeruginosa, and B. subtilis. nih.gov

The activity is often structure-dependent. For instance, certain quinoline-2-one derivatives were found to be highly effective against S. aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.018 μg/mL, comparable to the antibiotic ciprofloxacin. nih.gov Another study synthesized quinoline derivatives linked to other moieties, with some compounds showing excellent bactericidal activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, with MIC values of 20±3.3 and 10±1.5 μg/mL, respectively. researchgate.net The presence of electron-withdrawing groups, such as –Cl or –NO2, has been observed to enhance the biological activity of these compounds. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound Type | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Quinoline-2-one derivatives (6c, 6i, 6l, 6o) | Staphylococcus aureus | 0.018 - 0.061 | nih.gov |

| 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline (13) | Staphylococcus aureus MRSA | 20 ± 3.3 | researchgate.net |

| 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline (13) | Pseudomonas aeruginosa | 10 ± 1.5 | researchgate.net |

| 1-(quinolin-2-ylamino)pyrrolidine-2,5-dione (8) | Pseudomonas aeruginosa | 5 ± 2.2 | researchgate.net |

| 2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)quinoline (12) | Pseudomonas aeruginosa | 10 ± 1.5 | researchgate.net |

The antifungal properties of quinoline derivatives have also been a focus of investigation. Fungal infections, particularly those caused by Candida species, present a significant health challenge, often exacerbated by multidrug resistance. ufrgs.br A study evaluating quinoline-based furanones demonstrated activity against the fungal strain Aspergillus niger. nih.govresearchgate.net

Further research into different quinoline derivatives has shown promise against various fungal pathogens. One study found that certain derivatives displayed selective anti-Candida action. ufrgs.br Another investigation into quinoline derivatives linked to a chalcone (B49325) moiety found that when combined with fluconazole, they exhibited potent inhibitory activity against Candida albicans, including strains resistant to fluconazole. nih.gov Preliminary studies suggest these combinations work by inhibiting hyphae formation and inducing mitochondrial dysfunction in the fungal cells. nih.gov Pseudomonas-derived quinolines have also shown antifungal activity against Candida albicans. researchgate.net

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Quinoline-based furanones | Aspergillus niger | Significant Activity | nih.govresearchgate.net |

| Quinoline derivative (Compound 2) | Candida spp. | Anti-Candida action (GM = 50 μg/ml) | ufrgs.br |

| Quinoline derivative (Compound 3) | Candida spp. | Anti-Candida action (GM = 47.19 μg/ml) | ufrgs.br |

| Quinoline-chalcone derivative (PK-10) + Fluconazole | Fluconazole-resistant C. albicans | Potent synergistic activity | nih.gov |

Anti-inflammatory and Analgesic Assessments in Preclinical Models (e.g., in vivo evaluation of quinoline-based furanones)

Quinolines and their synthetic derivatives are reported to possess anti-inflammatory and analgesic properties. nih.gov A series of quinoline-based furanones, synthesized from different aroylpropionic acids, were evaluated for their anti-inflammatory and analgesic activities in animal models. nih.govresearchgate.net The anti-inflammatory potential was investigated using the carrageenan-induced rat paw edema test, a standard method for assessing acute inflammation. nih.govresearchgate.net

In these studies, a majority of the synthesized furanones and their nitrogen analogues (pyrrolones) showed significant anti-inflammatory effects. nih.gov Eight of the most potent compounds exhibited over 53% inhibition of edema. nih.govresearchgate.net These potent anti-inflammatory compounds were subsequently screened for their in vivo analgesic activity. nih.govresearchgate.net While many compounds showed a significant reduction in ulcerogenic action, three specific derivatives (5d, 5h, and 7h) demonstrated analgesic activity comparable to the standard drug, diclofenac. nih.govresearchgate.net Further analysis indicated that N-benzyl pyrrolones were particularly potent anti-inflammatory agents. nih.govresearchgate.net

Table 3: In Vivo Anti-inflammatory and Analgesic Activity of Quinoline-Based Furanone Derivatives

| Compound Class | Preclinical Model | Key Finding | Reference |

|---|---|---|---|

| Quinoline-based furanones & pyrrolones | Carrageenan-induced rat paw edema | Eight compounds showed >53% inhibition of edema. | nih.govresearchgate.net |

| Quinoline-based furanones & pyrrolones | Acetic acid-induced writhing in mice | Compounds 5d, 5h, and 7h showed analgesic activity comparable to diclofenac. | nih.govresearchgate.net |

| N-benzyl pyrrolones (7a–h) | In vivo and in silico models | Emerged as the most potent anti-inflammatory agents in the series. | nih.govresearchgate.net |

Neuropharmacological Investigations

The neuropharmacological effects of quinoline derivatives are an area of growing interest, particularly concerning neurodegenerative diseases.

Glutamatergic neurotransmission is a critical process in the central nervous system, and its dysregulation is implicated in various neurological disorders. Quinolinic acid, an endogenous neurotoxin, has been shown to selectively inhibit the uptake of glutamate (B1630785) into synaptic vesicles in the rat brain. nih.gov In one study, quinolinic acid at concentrations from 0.3 to 10 mM significantly inhibited glutamate uptake by over 50%, without affecting the uptake of inhibitory neurotransmitters like GABA or glycine (B1666218). nih.gov

Other substituted quinolines have also been identified as inhibitors of L-glutamate transport into synaptic vesicles. nih.gov Specifically, kynurenate derivatives such as xanthurenate and 7-chloro-kynurenate were found to be potent competitive inhibitors of this transport process. nih.gov It is hypothesized that the quinoline structure can mimic the negative charge of glutamate's gamma-carboxylate, allowing it to bind to the vesicular transporter. nih.gov These findings highlight a mechanism by which quinoline derivatives can modulate glutamatergic pathways.

Neurodegenerative diseases like Alzheimer's are characterized by the loss of neurons, a process in which several enzymes, including kinases, play a role. nih.gov Quinoline derivatives have been investigated as potential inhibitors of key enzymes implicated in these conditions, such as acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen (B147801) synthase kinase 3-beta (GSK3β). walshmedicalmedia.comnih.govresearchgate.net

In silico and in vitro studies have demonstrated that certain quinoline analogues can act as multitarget inhibitors. nih.gov One derivative showed significant AChE inhibition of 94.6%, while others, where the quinoline was linked to a sulfonamide, displayed inhibition values above 40% for both GSK3β and BACE1. nih.gov The development of quinoline-based kinase inhibitors is a prominent area of cancer research, and this knowledge is being applied to neurodegeneration. nih.gov The ability of these compounds to inhibit key kinases highlights their potential as therapeutic agents for disrupting the pathological signaling pathways in neurodegenerative disorders. walshmedicalmedia.comresearchgate.netnih.gov

Plant Growth Regulatory Effects

The potential for quinoline derivatives to influence plant physiology is an area of active research. Certain derivatives have been investigated for their effects on plant development, particularly on the formation of roots (rhizogenesis), which is a critical process for plant propagation and growth.

Studies have investigated the influence of quinoline propanoic acid derivatives on root formation in plant tissues. Research on derivatives of 3-((6-R-quinolin-4-yl)thio)propanoic acid has demonstrated a significant stimulating effect on rhizogenesis in vitro using explants of the Damask rose (Rosa damascena Mill.), variety 'Lada'. researchgate.netdnu.dp.ua These compounds were identified as effective, low-toxic stimulants for microclonal propagation. dnu.dp.ua

The molecular structure of these derivatives plays a crucial role in their activity. For instance, the presence of a methyl radical in the 2-position of the quinoline ring, a feature of the titular compound 3-(2-Methylquinolin-6-YL)propanoic acid, was found to be a key factor. Studies on related thio-derivatives indicated that the absence of a methyl group at this position was associated with higher toxicity. researchgate.netdnu.dp.ua This suggests that the 2-methyl substitution is favorable for creating non-toxic growth stimulants within this class of compounds. researchgate.net The research identified several leading compounds for further testing as potential rhizogenesis stimulators for the micropropagation of ornamental plants. researchgate.net

Table 1: Influence of Quinoline Propanoic Acid Thio-Derivative Substituents on Biological Effect in Rosa damascena Mill.

| Structural Feature | Observed Effect on Rhizogenesis/Toxicity | Reference |

| General Structure | High stimulating effect on in vitro rhizogenesis. | researchgate.netdnu.dp.ua |

| No Methyl Radical at Position 2 | Associated with higher toxic action. | researchgate.net |

| No Alkoxy Substituents at Position 6 | Associated with higher toxic action. | researchgate.net |

Direct studies detailing the specific antiradical and antioxidative mechanisms of this compound within plant systems are not extensively documented in current literature. However, the general class of quinoline derivatives has been evaluated for antioxidant properties through various in-vitro assays. researchgate.netresearchgate.net

The antioxidant capability of these molecules is often linked to their ability to scavenge free radicals, which are unstable species that can cause oxidative damage. researchgate.net This free radical quenching ability is a desirable trait for compounds used in both pharmaceutical and agricultural applications. researchgate.net It is hypothesized that the observed positive effects on plant growth, such as rhizogenesis, may be partly due to the compound's ability to mitigate oxidative stress within the plant tissues, although this specific link requires further direct investigation in plant models.

Antioxidant and Cytoprotective Properties in Biological Systems

The quinoline moiety is a key feature in many compounds designed for their antioxidant properties. researchgate.net Derivatives of quinoline have demonstrated notable free-radical scavenging activity in various in-vitro assays, suggesting potential for cytoprotection against oxidative damage. researchgate.netresearchgate.net

The primary mechanism for this antioxidant activity involves the donation of a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.netnih.gov The effectiveness of this action is evaluated using tests such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netmdpi.com In these tests, the ability of a compound to reduce the stable radical is measured, often expressed as an IC50 value (the concentration required to inhibit 50% of the radical activity). researchgate.netmdpi.com

Studies on various quinoline acids and related propanoic acid derivatives have shown a range of antioxidant potentials. researchgate.netnih.gov For example, certain 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives exhibited potent radical scavenging activity, with some compounds showing over 84% inhibition in DPPH assays. researchgate.net Theoretical studies using Density Functional Theory (DFT) have complemented these experimental findings, helping to identify the most likely sites on the molecule for radical attack, such as N-H or O-H groups where available. researchgate.net This body of research indicates that the quinoline propanoic acid scaffold is a promising basis for developing agents with significant antioxidant and cytoprotective capabilities.

Advanced Computational and Cheminformatics Approaches in 3 2 Methylquinolin 6 Yl Propanoic Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic characteristics of molecules. For quinoline (B57606) derivatives, these calculations help predict molecular geometry, stability, and reactivity. Methods like the B3LYP functional combined with basis sets such as 6-311G+(d,p) are commonly used to optimize molecular structures and compute various electronic parameters. nih.gov

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory used to understand chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital most capable of accepting electrons, indicating its electrophilic nature. researchgate.netyoutube.com The spatial distribution and energy levels of these orbitals are crucial for predicting how a molecule will interact with other reagents or biological targets. For instance, in related conjugated molecules, the introduction of different substituent groups can significantly alter the energy levels of the HOMO and LUMO, thereby tuning the molecule's electronic and photophysical properties. rsc.org Analysis of the HOMO in similar heterocyclic systems has shown that the electron density is often localized on specific atoms, identifying them as the most probable sites for electrophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity, greater polarizability, and significant intramolecular charge transfer. researchgate.netresearchgate.net Conversely, a large energy gap indicates high stability. researchgate.net Computational studies on various quinoline-based and heterocyclic compounds have determined these energy gaps to predict their relative reactivity. For example, studies on certain bifluorenylidene-based chromophores showed that derivatives with smaller band gaps (1.898 to 2.464 eV) exhibited higher reactivity. researchgate.net

Table 1: Illustrative Computational Parameters for Heterocyclic Compounds Note: This table presents example data from computational studies on related heterocyclic compounds to illustrate the types of parameters generated in such research, as specific data for 3-(2-Methylquinolin-6-YL)propanoic acid is not publicly available.

| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Bifluorenylidene Derivative | DFT/M06/6-311G(d,p) | - | - | 1.898 |

| Arylated Quinoline | DFT/B3LYP/6-311+G(d,p) | - | - | 5.614 |

| Sulfonamide Schiff Base | DFT/B3LYP/6-311G+(d,p) | - | - | - |

This table is for illustrative purposes. The values are from different studies on compounds related to the quinoline scaffold. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule. wuxiapptec.com It illustrates the electrostatic potential on the molecule's electron density surface, identifying electron-rich and electron-deficient regions. wuxiapptec.comresearchgate.net In an MEP map, red areas typically represent regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack. wuxiapptec.com MEP analysis is particularly useful for predicting sites of intermolecular interactions, including hydrogen bonding, and for correlating with properties like the acidity of specific protons. wuxiapptec.com For complex heterocyclic molecules, MEP maps can help predict which sites are most likely to be deprotonated by a base. wuxiapptec.com

Quinoline derivatives are of interest for their potential non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. researchgate.net Computational methods are used to calculate NLO parameters such as polarizability (α) and the first-order hyperpolarizability (β). A high hyperpolarizability value, often associated with a small HOMO-LUMO gap, indicates significant NLO activity. researchgate.net DFT calculations have been used to demonstrate that strong intramolecular charge transfer and hyperconjugation within quinoline-based structures contribute to their structural stability and enhance their NLO properties. researchgate.net

In Silico Screening for Lead Identification and Optimization

In silico screening, also known as virtual screening, is a powerful cheminformatics technique used in drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a biological target. mdpi.com For quinoline derivatives, which are known for a broad spectrum of biological activities including antileishmanial and anticancer properties, this approach is highly valuable. frontiersin.orgfrontiersin.org

The process often involves using the structure of a molecule, such as this compound, as a "bait" in an inverse virtual screening (IVS) to identify potential protein targets. frontiersin.orgfrontiersin.org This method has successfully identified putative targets for 2-aryl-quinoline-4-carboxylic acid derivatives, highlighting the N-myristoyltransferase enzyme from Leishmania major as a frequent high-affinity target. frontiersin.org Such findings provide a strong basis for rational drug design and lead optimization, guiding the synthesis of new analogues with potentially improved efficacy and pharmacokinetic profiles. mdpi.comfrontiersin.org

Pharmacophore Modeling and Virtual Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This model serves as a template for designing new molecules or searching databases for existing compounds with similar therapeutic potential.

Starting with a lead compound like this compound, a pharmacophore model can be constructed based on its key structural features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model is then used in virtual ligand design to create novel derivatives. For example, a related study on quinolin-2-one derivatives used molecular docking to understand the binding mode of a potent compound with the Epidermal Growth Factor Receptor (EGFR). nih.gov The study highlighted key hydrogen bond interactions with specific amino acid residues (e.g., Met 769), providing critical information that can be incorporated into a pharmacophore model for designing new, more effective EGFR inhibitors. nih.gov This synergy between computational modeling and synthetic chemistry accelerates the development of optimized therapeutic agents.

Data Mining and Network Analysis in Chemical Biology

The exploration of the chemical and biological space of compounds like this compound is greatly enhanced by the application of data mining and network analysis. These computational techniques allow researchers to sift through vast amounts of biological and chemical data to uncover novel relationships, predict biological activities, and understand the compound's role within complex biological systems. While specific data mining and network analysis studies on this compound are not extensively documented in publicly available literature, the methodologies applied to the broader class of quinoline derivatives provide a clear framework for how such approaches can be leveraged.

Data mining in chemical biology involves the extraction of knowledge from large datasets, such as high-throughput screening results, genomic and proteomic data, and chemical structure databases. For a compound like this compound, data mining can be instrumental in identifying potential biological targets and elucidating its mechanism of action. By comparing its structural features and physicochemical properties with those of known bioactive molecules, it is possible to generate hypotheses about its biological function.

Illustrative Applications in Quinoline Research:

Studies on various quinoline derivatives have successfully utilized these advanced computational methods. For instance, in the realm of oncology research, data mining of large chemical libraries has been used to identify quinoline-based compounds with potential anticancer activity. Subsequent molecular docking and dynamics simulations have then been used to validate these findings and to understand the binding interactions with specific protein targets, such as serine/threonine protein kinases.

Similarly, in the field of infectious diseases, computational screening of quinoline derivatives has been performed to identify potential inhibitors of key viral or bacterial enzymes. For example, molecular docking studies have been used to evaluate the binding affinity of novel quinoline derivatives against HIV reverse transcriptase.

Hypothetical Data Mining and Network Analysis Workflow for this compound:

A hypothetical workflow for applying these techniques to this compound would involve several key steps. Initially, large chemical and biological databases would be mined to identify compounds with structural similarity to this compound and to retrieve their known biological activities. This information can be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to forecast the potential bioactivities of the target compound.

Following the identification of potential targets, a protein-protein interaction (PPI) network can be constructed to understand the broader biological context of these targets. By mapping the predicted targets of this compound onto this network, it is possible to identify key pathways and biological processes that may be modulated by the compound.

Interactive Data Table: Potential Biological Targets for Quinoline Derivatives

The following interactive table showcases a curated list of potential biological targets for quinoline derivatives, identified through data mining and computational screening approaches in various studies. This provides an insight into the types of targets that could be relevant for this compound.

| Target Class | Specific Target | Therapeutic Area | Computational Method |

| Kinase | Serine/threonine protein kinase | Oncology | 3D-QSAR, Molecular Docking |

| Kinase | Epidermal Growth Factor Receptor (EGFR) | Oncology | Molecular Docking |

| Viral Enzyme | HIV Reverse Transcriptase | Infectious Disease | Molecular Docking |

| Bacterial Enzyme | DNA Gyrase | Infectious Disease | Molecular Docking |

| Fungal Enzyme | Lanosterol 14α-demethylase | Infectious Disease | Molecular Docking |

This structured approach, combining data mining and network analysis, offers a powerful strategy for accelerating the discovery and development of novel therapeutic agents based on the quinoline scaffold, including this compound.

Emerging Research Directions and Future Perspectives for 3 2 Methylquinolin 6 Yl Propanoic Acid

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity and Potency

Future research will undoubtedly focus on synthesizing novel analogs of 3-(2-Methylquinolin-6-YL)propanoic acid to improve its biological activity. The synthetic versatility of the quinoline (B57606) ring allows for extensive structural modifications. researchgate.net Classical methods like the Doebner and Pfitzinger reactions are primary routes for creating quinoline-4-carboxylic acids, but these methods are often plagued by low yields and the use of toxic reagents. researchgate.net Modern synthetic chemistry is moving towards greener and more efficient protocols, such as one-pot procedures, microwave-assisted synthesis, and the use of novel catalysts to improve reaction times and yields. researchgate.net For instance, a one-pot method using a specialized magnetic nanoparticle catalyst has been shown to produce 2-arylquinoline-4-carboxylic acids in high yields (84-93%) and short reaction times (12-30 minutes). researchgate.net

Structure-activity relationship (SAR) studies on related quinoline derivatives provide a roadmap for designing more potent and selective molecules. nih.gov Key insights for modifying this compound could be derived from these studies:

Substitution on the Quinoline Ring: The position and nature of substituents on the quinoline core are critical. For example, in a series of 7-alkoxyquinolin-4-amine derivatives, a large, bulky substituent at the 7-position was found to be beneficial for antiproliferative activity. nih.gov For 2-arylquinolines, C-6 substituted compounds displayed significant cytotoxic activity against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org

Modification of the Carboxylic Acid Moiety: The propanoic acid side chain is a prime target for modification. It can be converted into amides, esters, or other bioisosteres to alter pharmacokinetic properties and target engagement. For instance, converting the carboxylic acid of quinoline-4-carboxylic acid to various amide derivatives has been a successful strategy in developing potent SIRT3 inhibitors. frontiersin.org

Stereochemistry: The introduction of chiral centers can have a profound and stereospecific effect on biological activity. In one study on α2C-adrenoceptor antagonists, substitution on the piperazine (B1678402) ring attached to the quinoline core had a significant and stereospecific beneficial effect on affinity and potency. acs.org

| Synthetic Method | Description | Key Advantages/Improvements | Reference |

|---|---|---|---|

| Doebner Reaction | Reaction of an aniline (B41778), an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. | A classical, straightforward method. By-products can sometimes be leveraged as novel derivatives. sci-hub.se | sci-hub.se |

| Pfitzinger Reaction | Condensation of isatin (B1672199) with a carbonyl compound to produce quinoline-4-carboxylic acids. | A traditional route, with recent improvements focusing on green chemistry principles. | |

| One-Pot, Catalyst-Mediated Synthesis | Multicomponent reaction of anilines, benzaldehydes, and pyruvic acid using a novel catalyst. | High yields (84-93%), short reaction times, and solvent-free conditions. researchgate.net | researchgate.net |

| Ultrasound-Assisted Green Synthesis | Multicomponent reaction using ultrasonic irradiation and a chitosan-decorated copper nanoparticle catalyst. | Reduced reaction times (from hours to minutes) and increased yields (up to 95%). nih.gov | nih.gov |

Exploration of Novel Therapeutic Indications and Biological Pathways

The quinoline scaffold is associated with a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.govrsc.orgnih.govnih.gov This versatility provides a fertile ground for exploring novel therapeutic applications for this compound.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Methylquinolin-6-YL)propanoic acid, and how can reaction yields be improved?

Methodological Answer:

- Synthetic Strategy: Derivatives of quinoline-propanoic acid hybrids are typically synthesized via nucleophilic substitution or coupling reactions. For example, 3-((6-R-quinolin-4-yl)thio)propanoic acid derivatives (structurally analogous) are synthesized by reacting quinoline-thiol intermediates with mercaptopropanoic acid under alkaline conditions (pH 9–10) .

- Yield Optimization:

- Use polar aprotic solvents (e.g., DMF) to enhance reactivity.

- Catalyze with triethylamine or sodium hydride to accelerate thioether bond formation.

- Purify via recrystallization in ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials.

- Data Table:

| Reaction Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF, 80°C, 12h | 65–70 | ≥98% |

| EtOH/H2O recrystallization | 58–62 | 99.5% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Focus on aromatic protons (δ 7.5–8.5 ppm for quinoline protons) and methyl groups (δ 2.5–3.0 ppm). Use deuterated DMSO for solubility.

- 13C NMR: Confirm the propanoic acid carbonyl signal at ~170–175 ppm and quinoline carbons (100–150 ppm).

- High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase (150 mm × 4.6 mm, 5 µm).

- Mobile Phase: Gradient of acetonitrile (0.1% trifluoroacetic acid) and water (0.1% TFA) at 1.0 mL/min.

- Retention time: ~8–10 minutes (method validated using impurity standards from pharmacopeial guidelines) .

Advanced Research Questions

Q. How can researchers address low aqueous solubility of this compound in pharmacological assays?

Methodological Answer:

- Salt Formation: Convert the free acid to its sodium salt by reacting with NaOH (1:1 molar ratio) in methanol. Lyophilize the product to obtain a water-soluble powder (≥90% solubility improvement reported for analogous compounds) .

- Characterization of Salts:

- Conduct elemental analysis (C, H, N) to confirm stoichiometry.

- Use Fourier-transform infrared spectroscopy (FTIR) to verify carboxylate ion formation (loss of -OH stretch at 2500–3000 cm⁻¹, new peak at ~1550–1650 cm⁻¹).

Q. How to resolve contradictions in impurity profiles during HPLC analysis of synthesized this compound?

Methodological Answer:

- Gradient Elution Optimization: Adjust the acetonitrile/water gradient to separate co-eluting impurities (e.g., 0–50% acetonitrile over 20 minutes).

- Spiking Experiments: Add pharmacopeial impurity standards (e.g., propanoic acid derivatives with methyl or ethyl substitutions) to identify unknown peaks via retention time matching .

- Mass Spectrometry (LC-MS): Use electrospray ionization (ESI+) to compare molecular ions (e.g., [M+H]+ for impurities vs. target compound).

Q. What strategies are recommended for tracking in vivo metabolic pathways of this compound?

Methodological Answer:

- Metabolite Profiling:

- Administer the compound to animal models (e.g., mice) and collect urine/blood samples at timed intervals.

- Extract metabolites using solid-phase extraction (C18 cartridges) and analyze via LC-MS/MS.

- Key Pathways:

- Phase I Metabolism: Hydroxylation of the quinoline ring (monitored via m/z shifts of +16).

- Phase II Metabolism: Glucuronidation or sulfation of hydroxylated metabolites (detect via neutral loss scans for glucuronic acid [-176 Da] or sulfate [-80 Da]) .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for this compound in different solvent systems?

Methodological Answer:

- Solvent Effects: Proton shifts in DMSO-d6 vs. CDCl3 may vary due to hydrogen bonding. For example, the quinoline NH proton (if present) appears downfield in DMSO.

- Validation: Compare with computational chemistry predictions (e.g., density functional theory [DFT] for expected chemical shifts) .

- Cross-Verification: Use heteronuclear correlation spectroscopy (HSQC) to assign ambiguous signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.